(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
CAS No.: 1049365-73-2
Cat. No.: VC4822855
Molecular Formula: C23H21FN4O2S
Molecular Weight: 436.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049365-73-2 |
|---|---|
| Molecular Formula | C23H21FN4O2S |
| Molecular Weight | 436.51 |
| IUPAC Name | [4-(2-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
| Standard InChI | InChI=1S/C23H21FN4O2S/c1-30-17-8-6-16(7-9-17)19-14-28-21(15-31-23(28)25-19)22(29)27-12-10-26(11-13-27)20-5-3-2-4-18(20)24/h2-9,14-15H,10-13H2,1H3 |
| Standard InChI Key | FZGIFFITDVXDLO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a hybrid structure combining a piperazine ring, an imidazo[2,1-b]thiazole core, and aromatic substituents. The piperazine moiety is substituted at the 4-position with a 2-fluorophenyl group, while the imidazo-thiazole system is functionalized at the 6-position with a 4-methoxyphenyl group. A methanone bridge links these two heterocyclic systems, creating a planar conformation that enhances molecular rigidity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁FN₄O₂S |
| Molecular Weight | 436.51 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 76.53 Ų |
The absence of hydrogen bond donors and moderate lipophilicity (AlogP ≈ 5.2) suggest favorable blood-brain barrier permeability, a trait relevant for neuroactive agents .
Synthetic Pathways and Methodologies
Core Heterocycle Formation
The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation reactions. For example, thiazole-2-amines can react with α-haloketones under basic conditions to form the fused imidazo-thiazole system . Substituents like the 4-methoxyphenyl group are introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Piperazine Functionalization
The 4-(2-fluorophenyl)piperazine moiety is prepared via nucleophilic substitution of piperazine with 2-fluoroiodobenzene. This reaction requires careful control of stoichiometry to avoid over-alkylation.
Final Coupling
The methanone bridge is established through a Friedel-Crafts acylation or Schlenk equilibrium-mediated coupling, with boron trifluoride etherate often employed as a Lewis acid catalyst .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazo-thiazole formation | POCl₃, DMF, 120°C | 68 |
| Piperazine alkylation | K₂CO₃, DMF, 80°C | 72 |
| Methanone coupling | BF₃·Et₂O, CH₂Cl₂, 0°C → rt | 55 |
Pharmacological Profile and Biological Activity
Cytotoxicity Screening
Preliminary MTT assays on analogous structures show IC₅₀ values in the low micromolar range (2-10 μM) against breast (MCF-7) and lung (A549) cancer cell lines . The fluorophenyl group enhances cellular uptake by passive diffusion, while the methoxyphenyl substituent may participate in π-π stacking with aromatic residues in target proteins.
Computational Predictions and ADMET Profiling
PASS Analysis
Prediction of Activity Spectra for Substances (PASS) suggests the following biological activities (Pa > 0.7):
-
Serotonin receptor modulator (Pa = 0.89)
-
Kinase inhibitor (Pa = 0.83)
-
Antineoplastic agent (Pa = 0.78)
ADMET Properties
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 22.4 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89.2% |
| Hepatic Clearance | 14.8 mL/min/kg |
| hERG Inhibition | Low risk (pIC₅₀ = 4.1) |
The compound likely exhibits first-pass metabolism via hepatic CYP3A4/2D6, with the methoxyphenyl group undergoing O-demethylation as the primary metabolic pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume